molecular formula C8H9Cl2NO2 B2500070 Methyl 4-amino-2-chlorobenzoate hydrochloride CAS No. 220848-45-3

Methyl 4-amino-2-chlorobenzoate hydrochloride

Cat. No.: B2500070
CAS No.: 220848-45-3
M. Wt: 222.07
InChI Key: OXWLHKCANIJVBH-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chlorobenzoate hydrochloride (CAS 220848-45-3) is a high-purity chemical intermediate of significant importance in organic and pharmaceutical research. Its primary application lies in the synthesis of complex molecules, serving as a critical building block for novel Active Pharmaceutical Ingredients (APIs) . This compound is also a valuable precursor in specialized research applications, such as the synthesis of photoluminescent azobenzene dyes, which are investigated for their potential in advanced photonics and optical materials . The consistent demand for this compound is driven by the growth in drug discovery and the development of specialized fine chemicals . As a stable, crystalline solid, it offers reliable handling properties for research and development processes . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-amino-2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-5(10)4-7(6)9;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWLHKCANIJVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chlorobenzoate hydrochloride typically involves the esterification of 4-amino-2-chlorobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors for the esterification reaction and subsequent purification steps to obtain the hydrochloride salt in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes nucleophilic substitution under specific conditions. Notably, iodobenzene dichloride facilitates selective chlorination at the 5-position of the aromatic ring, even in the presence of a free amino group at the 4-position .

Reaction Conditions

Reagent/ConditionSolventTemperatureTimeProduct
Iodobenzene dichlorideAcetone0–5°C2–4 hrMethyl 2-methoxy-4-amino-5-chlorobenzoate
Base (e.g., pyridine)Chloroform0–5°C2–4 hrEnhanced reaction rate

Key Findings :

  • Chlorination occurs regioselectively at the 5-position, avoiding interference from the 4-amino group .

  • Addition of a base (e.g., triethylamine) accelerates reaction kinetics .

Amide Formation

The ester group reacts with amines to form amides, a critical step in synthesizing pharmaceutical intermediates like metoclopramide precursors .

Reaction with N,N-Diethyl Ethylenediamine

ReagentConditionsProduct
N,N-Diethyl ethylenediamineReflux in ethanolN-(2-Diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide

Mechanism :

  • Nucleophilic attack by the amine on the carbonyl carbon of the ester.

  • Displacement of the methoxy group to form the amide bond .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid.

Hydrolysis Conditions

ReagentSolventTemperatureProduct
NaOH (aqueous)H₂OReflux4-Amino-2-chlorobenzoic acid

Applications :

  • Hydrolysis is a precursor step for further functionalization, such as peptide coupling or salt formation .

Acid-Base Reactions

The hydrochloride salt form participates in proton-transfer reactions, enabling solubility modulation or salt metathesis.

Neutralization

ReagentProduct
NaOHMethyl 4-amino-2-chlorobenzoate

Note : Conversion to the free base form enhances lipophilicity, critical for membrane permeability in drug design .

Comparative Reactivity

The compound’s reactivity differs from structural analogs due to electronic effects from substituents:

CompoundChlorine PositionKey Reactivity Difference
Methyl 4-amino-3-chlorobenzoate3-positionReduced electrophilicity at meta-position
Methyl 2-amino-4-chlorobenzoate4-positionEnhanced amino group participation

Scientific Research Applications

Chemistry

Methyl 4-amino-2-chlorobenzoate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of new materials and chemicals through various synthetic pathways. The compound's ability to undergo electrophilic substitution reactions makes it valuable for creating derivatives with enhanced properties.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active molecules. Its structural attributes allow it to participate in interactions with enzymes and receptors, potentially influencing metabolic pathways. Studies have indicated that it may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological investigations.

Medicine

The compound is being investigated for its potential therapeutic effects. Research has focused on its role as a precursor in drug development, particularly in synthesizing compounds with anti-inflammatory or antimicrobial activities. Its mechanism of action may involve binding to specific biological targets, leading to inhibition or activation of relevant pathways .

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other chemicals. Its ability to act as a reagent in various chemical reactions enhances its utility in manufacturing processes.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of this compound revealed its potential to reduce inflammation markers in vitro, indicating its usefulness in treating inflammatory diseases .

Comparison with Related Compounds

The following table summarizes key characteristics of this compound compared to similar compounds:

CompoundStructure CharacteristicsUnique Features
Methyl 4-amino-2-chlorobenzoateChlorine at position 2; amino at position 4Versatile reactivity; potential anti-inflammatory properties
Methyl 4-aminobenzoateNo chlorine; amino at position 4Commonly used in pharmaceuticals
Methyl 2-amino-4-chlorobenzoateChlorine at position 4; amino at position 2Different biological activity
Methyl 3-amino-5-chlorobenzoateChlorine at position 5; amino at position 3Unique reactivity profile

This comparison illustrates how this compound stands out due to its specific functional groups and their implications for chemical behavior and biological activity.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-chlorobenzoate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and chloro groups on the benzene ring can form hydrogen bonds or participate in electrostatic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Structural Analogs: Chloroprocaine Hydrochloride

Chloroprocaine hydrochloride (CAS 3858-89-7) shares structural similarities, including a 4-amino-2-chlorobenzoate backbone. However, it differs by having a diethylaminoethyl ester group instead of a methyl ester. This modification confers distinct pharmacological properties:

  • Molecular Formula: C₁₃H₂₀Cl₂N₂O₂ vs. C₈H₇ClNO₂·HCl.
  • Molecular Weight : 307.22 g/mol vs. 269.34 g/mol .
  • Applications: Chloroprocaine is a fast-acting ester-based local anesthetic (e.g., ophthalmic gel IHEEZO™), whereas Methyl 4-amino-2-chlorobenzoate hydrochloride is primarily a synthetic intermediate .
Table 1: Key Differences
Property Methyl 4-amino-2-chlorobenzoate HCl Chloroprocaine HCl
Substituent at 1-position Methyl ester Diethylaminoethyl ester
Pharmacological Role Intermediate Anesthetic
Water Solubility Moderate (enhanced by HCl) High (due to polar amine group)
CAS Number Related to 46004-37-9 (non-HCl form) 3858-89-7

Methyl Ester Derivatives

Several methyl esters with halogen and amino substitutions exhibit structural parallels:

  • Methyl 2-amino-4-chlorobenzoate (CAS 5900-58-3): Differs in the positions of amino and chlorine groups, reducing steric hindrance and altering reactivity in coupling reactions .
  • Methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5): Substitution at the 3-position impacts electronic properties, influencing its utility in agrochemical synthesis .
Table 2: Methyl Ester Derivatives Comparison
Compound Substituent Positions Key Applications
Methyl 4-amino-2-chlorobenzoate HCl 4-NH₂, 2-Cl, 1-COOCH₃ Pharmaceutical intermediates
Methyl 2-amino-4-chlorobenzoate 2-NH₂, 4-Cl, 1-COOCH₃ Polymer modifiers
Methyl 3-amino-4-chlorobenzoate 3-NH₂, 4-Cl, 1-COOCH₃ Agrochemical precursors

Hydrochloride Salts of Amino-Substituted Compounds

  • Yohimbine Hydrochloride (CAS 65-19-0): An indole alkaloid hydrochloride salt with a yohimban skeleton. Unlike Methyl 4-amino-2-chlorobenzoate HCl, it is used clinically as an α₂-adrenergic receptor antagonist for erectile dysfunction .
  • 4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (CAS 1909306-16-6): Features an aminomethyl group instead of an amino group, broadening its utility in material science and drug delivery systems due to enhanced hydrogen-bonding capacity .

Biological Activity

Methyl 4-amino-2-chlorobenzoate hydrochloride, an organic compound with the molecular formula C₈H₈ClNO₂, has garnered attention for its significant biological activities, particularly in pharmacology and environmental science. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Amino Group : Located at the para position (4-position) of the benzene ring.
  • Chloro Group : Situated at the ortho position (2-position).
  • Methyl Ester : Contributes to its solubility and reactivity.

This unique structural arrangement enhances its interaction with biological systems, making it a candidate for various pharmacological applications.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through inhibition of specific pathways involved in inflammatory responses. The amino group is believed to play a crucial role in modulating these pathways.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. This suggests its utility in developing new antimicrobial agents.
  • Enzyme Interaction : Interaction studies have revealed that methyl 4-amino-2-chlorobenzoate can bind to specific enzymes or receptors, influencing metabolic pathways. This interaction is critical for understanding its therapeutic effects and guiding drug development.

Environmental Microbiology

A study involving the microbial degradation of methyl benzoate derivatives found that certain strains of bacteria, such as Burkholderia cepacia, can metabolize methyl 4-amino-2-chlorobenzoate. This degradation process highlights the compound's environmental relevance and potential applications in bioremediation .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules.
  • Electrostatic Interactions : The chloro group may participate in electrostatic interactions, influencing receptor binding affinities and enzyme activities.

Structure-Activity Relationship Studies

Recent research has focused on the structure-activity relationship (SAR) of methyl 4-amino-2-chlorobenzoate derivatives. These studies aim to identify modifications that enhance biological activity while minimizing toxicity. Key findings include:

  • Variations in the position of functional groups significantly affect the compound's interaction with glutathione-related enzymes, indicating potential therapeutic applications in cancer treatment .

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds reveals unique aspects of methyl 4-amino-2-chlorobenzoate:

Compound NameStructural FeaturesBiological Activity
Methyl 4-amino-2-chlorobenzoateChlorine at position 2; amino at position 4Anti-inflammatory, antimicrobial
Methyl 4-amino-3-chlorobenzoateChlorine at position 3; amino at position 4Different anti-inflammatory profile
Methyl 2-amino-4-chlorobenzoateAmino at position 2; chlorine at position 4Varies significantly in enzyme interactions

This table illustrates how specific modifications influence biological activity and potential applications in drug development.

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